molecular formula C23H22N2O3S B2760850 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide CAS No. 391876-72-5

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide

Cat. No.: B2760850
CAS No.: 391876-72-5
M. Wt: 406.5
InChI Key: MWNWDSOAGWCSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide is a complex organic compound that belongs to the class of sulfonyl benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide typically involves multiple steps:

    Formation of the Isoquinoline Derivative: The starting material, 3,4-dihydroisoquinoline, is synthesized through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.

    Sulfonylation: The isoquinoline derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated isoquinoline with o-toluidine to form the benzamide derivative. This reaction is typically carried out using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce sulfides or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(p-tolyl)benzamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide: Similar structure but with a meta-tolyl group.

Uniqueness

The unique structural features of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide, such as the ortho-tolyl group, may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-6-2-5-9-22(17)24-23(26)19-10-12-21(13-11-19)29(27,28)25-15-14-18-7-3-4-8-20(18)16-25/h2-13H,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNWDSOAGWCSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.